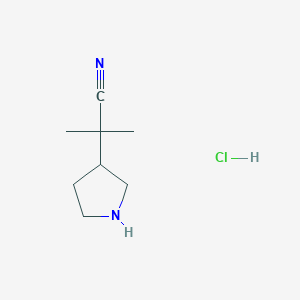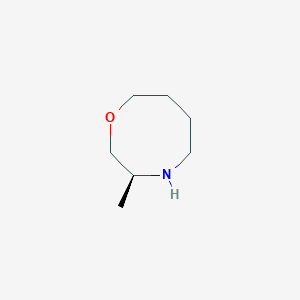
(S)-3-Methyl-1,4-oxazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-Methyl-1,4-oxazocane is a chiral heterocyclic compound that features a seven-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methyl-1,4-oxazocane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a suitable electrophile to form the oxazocane ring. The reaction conditions often require the use of a base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the desired enantiomeric purity.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-Methyl-1,4-oxazocane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazocane oxides.
Reduction: Reduction reactions can convert the oxazocane ring into different derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the oxazocane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazocane oxides, while substitution reactions can introduce various alkyl or acyl groups into the ring structure.
Wissenschaftliche Forschungsanwendungen
(S)-3-Methyl-1,4-oxazocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential ligand for biological receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which (S)-3-Methyl-1,4-oxazocane exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms or catalytic processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Methyl-1,4-oxazocane: The enantiomer of (S)-3-Methyl-1,4-oxazocane, differing in its spatial configuration.
1,4-Oxazepane: A similar seven-membered ring compound but without the methyl group.
1,4-Dioxane: A related compound with two oxygen atoms in the ring instead of one nitrogen and one oxygen.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both nitrogen and oxygen in the ring structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(3S)-3-methyl-1,4-oxazocane |
InChI |
InChI=1S/C7H15NO/c1-7-6-9-5-3-2-4-8-7/h7-8H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
YEIPWLNGJYUUPV-ZETCQYMHSA-N |
Isomerische SMILES |
C[C@H]1COCCCCN1 |
Kanonische SMILES |
CC1COCCCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6-methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13327013.png)
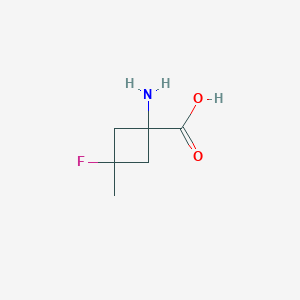
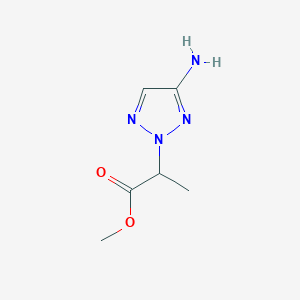
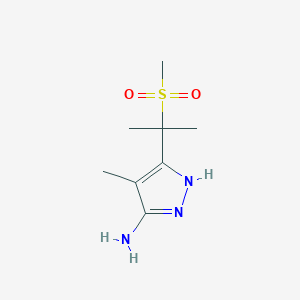
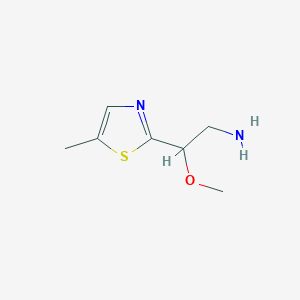
![4-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline](/img/structure/B13327041.png)
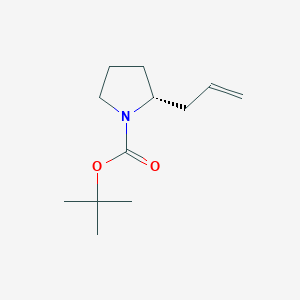
![4-((6-Methyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)benzoic acid](/img/structure/B13327055.png)
![5-Bromo-6-[(but-3-yn-2-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13327063.png)

![2-Methyl-1-(piperidin-4-ylmethyl)-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B13327070.png)
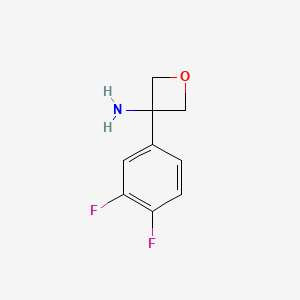
![7-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13327075.png)
